1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-
Overview
Description
4-Bromo-4’-(hexyloxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It features a bromine atom and a hexyloxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. The process involves the following steps:
Preparation of Boronic Acid: The boronic acid derivative is prepared by reacting the corresponding bromobenzene with a boron reagent.
Coupling Reaction: The boronic acid is then coupled with 4-bromo-1,1’-biphenyl in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(hexyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the biphenyl core.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted biphenyl derivatives.
Scientific Research Applications
4-Bromo-4’-(hexyloxy)-1,1’-biphenyl has several scientific research applications:
Material Science: It is used in the development of liquid crystalline materials due to its ability to form ordered structures.
Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules through coupling reactions.
Medicinal Chemistry: Researchers explore its potential in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl involves its interaction with various molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-cyanobiphenyl: Similar in structure but with a cyano group instead of a hexyloxy group.
4-Bromo-4’-nitrobiphenyl: Contains a nitro group, leading to different chemical properties and applications.
Uniqueness
4-Bromo-4’-(hexyloxy)-1,1’-biphenyl is unique due to its hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of liquid crystalline materials and other advanced organic compounds.
Properties
IUPAC Name |
1-bromo-4-(4-hexoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO/c1-2-3-4-5-14-20-18-12-8-16(9-13-18)15-6-10-17(19)11-7-15/h6-13H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSATKLPGGIPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656530 | |
Record name | 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-64-7 | |
Record name | 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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